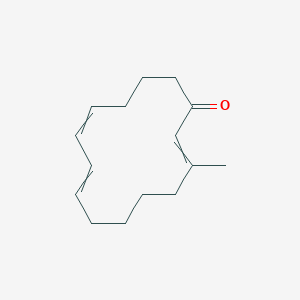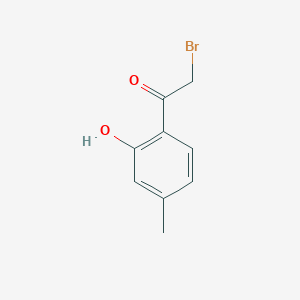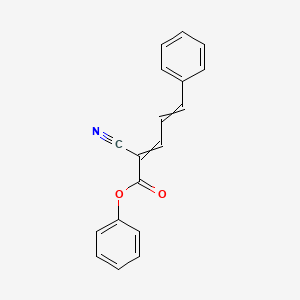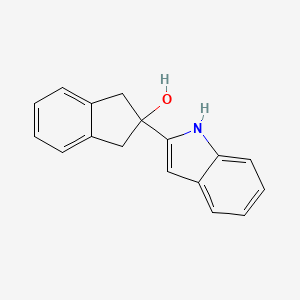
1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- is a complex organic compound that features both indene and indole moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with indanone under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of indole derivatives followed by cyclization. The use of metal catalysts such as palladium or platinum can enhance the efficiency of the reaction. Additionally, solvent selection plays a crucial role in optimizing the reaction conditions for large-scale production .
化学反应分析
Types of Reactions: 1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed: The major products formed from these reactions include ketones, alcohols, amines, and substituted indole or indene derivatives. These products can further undergo additional reactions to form more complex molecules .
科学研究应用
1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function .
相似化合物的比较
1H-Indole, 2,3-dihydro-: Shares the indole structure but lacks the indene moiety.
2-Indanol: Contains the indene structure but lacks the indole moiety.
(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol: Similar in structure but with an amino group instead of an indole moiety.
Uniqueness: 1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- is unique due to the presence of both indole and indene moieties, which confer distinct chemical and biological properties.
属性
CAS 编号 |
174349-09-8 |
|---|---|
分子式 |
C17H15NO |
分子量 |
249.31 g/mol |
IUPAC 名称 |
2-(1H-indol-2-yl)-1,3-dihydroinden-2-ol |
InChI |
InChI=1S/C17H15NO/c19-17(10-13-6-1-2-7-14(13)11-17)16-9-12-5-3-4-8-15(12)18-16/h1-9,18-19H,10-11H2 |
InChI 键 |
DEMDTHHLOXHTEH-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2CC1(C3=CC4=CC=CC=C4N3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


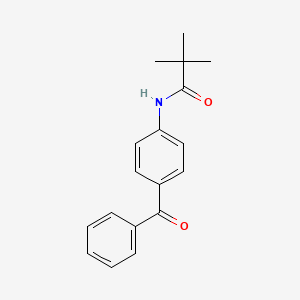


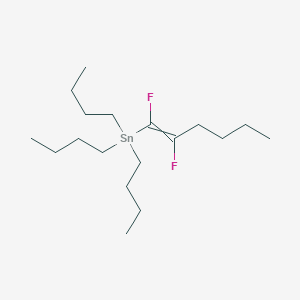
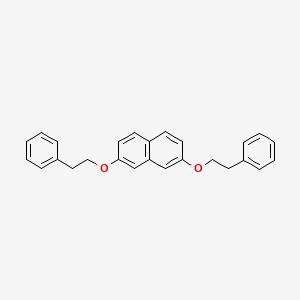


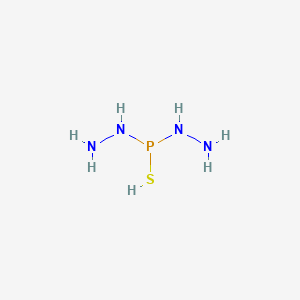
![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)
![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)
